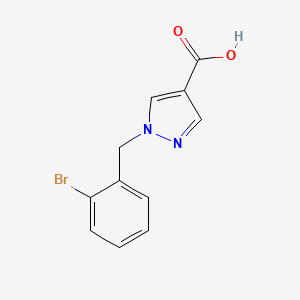
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The compound can be synthesized through a nucleophilic substitution reaction, as described in a study that also used FTIR, 1H and 13C NMR spectroscopy, and MS for structural confirmation (Yang et al., 2021).
- An improved synthesis method for 1H-pyrazole-4-carboxylic acid has been reported, where the yield increased from 70% to 97.1% (Dong, 2011).
Molecular Structure Analysis
- The molecular structure of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives has been investigated using density functional theory (DFT) and compared with X-ray diffraction values (Yang et al., 2021).
Chemical Reactions and Properties
- Functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been studied, showing the formation of various products based on different reaction conditions (Yıldırım et al., 2005).
Physical Properties Analysis
- The physical properties of this compound and its derivatives are not explicitly detailed in the available literature. However, general properties of pyrazole carboxylic acids have been discussed, including their solid-state structure and dynamics (Infantes et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
1. Synthesis and Crystal Structure 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is synthesized through a nucleophilic substitution reaction. The compound's structure is confirmed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS. Single crystal X-ray diffraction is employed for crystallographic and conformational analysis. Density Functional Theory (DFT) is used to calculate the molecular structure and compare it with the X-ray diffraction values. The conformational analysis reveals that the molecular structure optimized by DFT aligns with the crystal structure determined by single crystal X-ray diffraction. Additional DFT studies explore the molecular electrostatic potential and frontier molecular orbitals of the compound, shedding light on its molecular structure characteristics and molecular conformations (Yang et al., 2021).
Functionalization and Reaction Studies
2. Functionalization Reactions The compound is involved in functionalization reactions, specifically with 2,3-diaminopyridine. This results in the formation of distinct products, indicating the compound's reactivity and potential for forming derivatives through various chemical reactions. The structures of the synthesized compounds are determined spectroscopically. Theoretical studies on the reaction mechanism offer insights into the compound's chemical behavior and potential for forming different products under specific conditions (Yıldırım et al., 2005).
Chemical Reactivity and Applications
3. Reactivity and Potential Applications The compound demonstrates reactivity in intermolecular and intramolecular Pd-catalyzed direct arylation. This reactivity allows for the synthesis of various derivatives, including 3-halopyrazolo[5,1-a]isoindoles and dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives. Additionally, the 2-bromobenzyl moiety of the compound is reactive in intermolecular direct arylation or Suzuki coupling. These reactions showcase the compound's potential in synthetic chemistry for creating complex structures and derivatives with potential applications in various fields (Brahim et al., 2016).
Mechanism of Action
Target of Action
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an organic intermediate with both pyrazole heterocycle and borate functional group . Pyrazole and its derivatives are a very important class of nitrogen-containing heterocyclic compounds with a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . They have various biological activities, such as antitumor, antivirus, and antibacterial, making them important raw materials and intermediates for the development of drugs .
Mode of Action
The compound is obtained by the nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .
Biochemical Pathways
The compound’s mode of action involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure, including the pyrazole heterocycle and borate functional group .
Result of Action
The compound’s pyrazole heterocycle and borate functional group suggest potential biological activities, such as antitumor, antivirus, and antibacterial effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, arylboronic acid and arylborate ester compounds, which are part of the compound’s structure, have good thermal stability, functional group compatibility and insensitivity to air and water . These properties make them convenient for storage and give them good reactivity .
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYOBUDHEJLSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

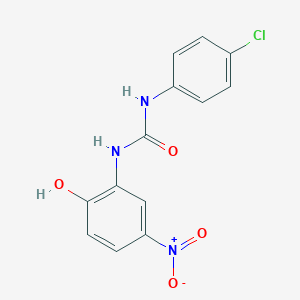
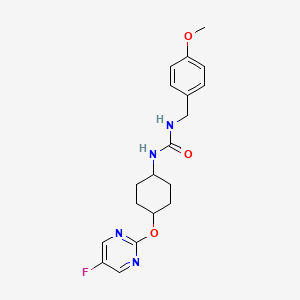

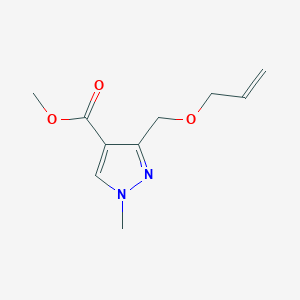

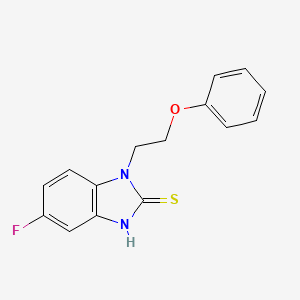
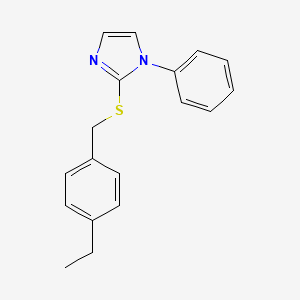
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)
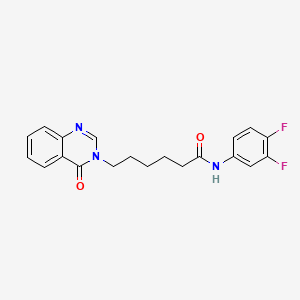
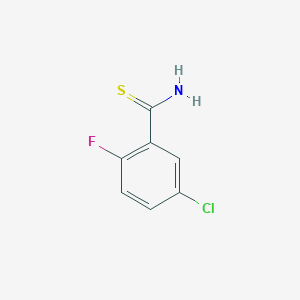
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)